(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine
Description
Properties
Molecular Formula |
C14H21N3 |
|---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
(9aR)-2-benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine |
InChI |
InChI=1S/C14H21N3/c1-2-4-13(5-3-1)11-16-8-9-17-7-6-15-10-14(17)12-16/h1-5,14-15H,6-12H2/t14-/m1/s1 |
InChI Key |
BDJDGOJLRMBDOS-CQSZACIVSA-N |
Isomeric SMILES |
C1CN2CCN(C[C@H]2CN1)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN2CCN(CC2CN1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of (9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine typically involves multi-step organic reactions starting from simpler pyrazine derivatives or related amine precursors. The key synthetic approach includes:
- Formation of an acetal or N-acyliminium ion intermediate.
- Intramolecular cyclization to form the bicyclic pyrazino ring system.
- Stereoselective control to yield a single diastereomer.
This method leverages the nucleophilic attack of an amide nitrogen on an N(α)-acetal intermediate, followed by cyclization to build the bicyclic scaffold in a thermodynamically favored chairlike conformation.
Detailed Synthetic Procedure
Step 1: Preparation of N(α)-Acetal Intermediate
- Starting from Cbz-protected aminopropyl-phenylalaninamide or related amine derivatives, an acetal moiety is introduced at the α-amino group.
- This acetal serves as a reactive site for subsequent intramolecular cyclization.
Step 2: Intramolecular N-Acyliminium Ion Cyclization
- Under acidic conditions, the acetal intermediate undergoes protonation to form an N-acyliminium ion.
- The amide nitrogen attacks this electrophilic center intramolecularly, initiating ring closure.
- This step is highly stereoselective, favoring formation of a single diastereomer due to the low energy chairlike conformation of the bicyclic system.
Step 3: Deprotection and Purification
Stereochemical Outcome and Conformational Analysis
- The bicyclic compound adopts a chairlike conformation with the benzyl group positioned axially.
- The reaction yields predominantly one diastereomer due to the thermodynamic stability of this conformation.
- Computational studies (DFT calculations) indicate an energy difference of approximately 1.5 kcal/mol favoring the observed diastereomer, resulting in a product ratio of about 9:1 over other possible stereoisomers.
Alternative Cyclization Attempts and Side Reactions
- Attempts to synthesize related bicyclic compounds with different ring sizes (e.g., 6,5-membered rings) using similar strategies were unsuccessful.
- Instead of cyclization, β-elimination occurred, producing enamide byproducts.
- This suggests that the 6,6-membered bicyclic formation is both kinetically and thermodynamically favored, while other ring sizes may require different conditions or catalysts.
Data Tables Summarizing Key Synthetic Parameters
| Step | Reaction Type | Starting Material | Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Acetal formation | Cbz-protected aminopropyl-phenylalaninamide | Acidic medium, room temperature | N(α)-Acetal intermediate | High | Prepares electrophilic site |
| 2 | Intramolecular N-acyliminium cyclization | N(α)-Acetal intermediate | Acid catalysis, mild heating | Bicyclic pyrazino compound | Very good | Single diastereomer formed |
| 3 | Deprotection (hydrogenation) | Bicyclic protected intermediate | Catalytic hydrogenation (H2, Pd) | Deprotected bicyclic compound | High | Confirms stereochemistry via NMR/X-ray |
| 4 | Crystallization and purification | Deprotected compound | Mixed solvent crystallization | Pure single diastereomer | N/A | X-ray crystallography confirmation |
Research Findings and Applications
- The methodology provides a convenient and stereoselective route to internal bicyclic peptidomimetics, useful in drug design.
- The rigid bicyclic scaffold can serve as a platform for further functionalization to develop ligands with potential biological activities such as antimicrobial, antiviral, or anticancer properties.
- The chairlike conformation and stereochemical purity enhance the compound's suitability for structure-activity relationship studies.
Chemical Reactions Analysis
Types of Reactions
(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: It may be studied for its potential biological activity.
Medicine: Researchers are exploring its potential as a pharmaceutical agent.
Industry: It could be used in the development of new materials with specific properties
Comparison with Similar Compounds
Structural Analogues in the Pyrazino[1,2-a]pyrazine Family
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Position and Activity : Imidazo[1,2-a]pyrazine derivatives with benzyl groups at position 3 (e.g., compound 3c ) exhibit potent CDK9 inhibition (IC50: 0.16 µM), whereas analogs with benzyl at position 2 (e.g., tert-butyl derivatives) are primarily synthetic intermediates .
- Stereochemical Influence: The 9aR configuration in the target compound may confer distinct conformational stability compared to non-chiral analogs like tert-butyl derivatives .
Key Observations:
- The target compound’s synthesis likely involves alkylation of a pyrazine precursor, similar to tert-butyl derivatives (e.g., 60–95% yields) .
- Imidazo[1,2-a]pyrazines require regioselective cyclocondensation, with yields optimized for biological screening .
- Asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts achieves high enantiomeric excess (95% ee), highlighting the importance of catalysis for stereochemical control .
Pharmacological and Physicochemical Properties
Table 3: Pharmacokinetic and Functional Comparisons
| Property | (9aR)-2-Benzyl Derivative | Imidazo[1,2-a]pyrazine 3c | Pyrrolo[1,2-a]pyrazine Diketopiperazine |
|---|---|---|---|
| LogP (Predicted) | ~3.5 (high lipophilicity) | 2.8 | 1.9 |
| Bioactivity | Unknown (structural analog) | CDK9 inhibition (IC50: 0.16 µM) | Antifungal (MIC: 1.56 µg/mL) |
| Synthetic Accessibility | Moderate (requires chiral resolution) | High (modular design) | Low (multi-step synthesis) |
| Thermal Stability | Stable (rigid bicyclic core) | Moderate (imidazole ring sensitivity) | High (diketopiperazine stability) |
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
